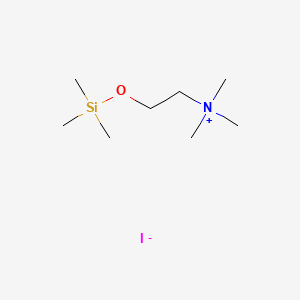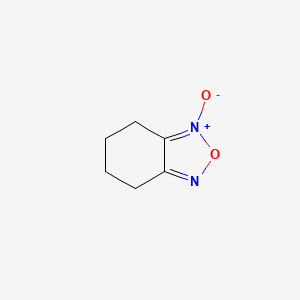
2-N,N-bis-(Octadecyl)amino-5-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-N,N-bis-(Octadecyl)amino-5-nitropyridine is a chemical compound with the molecular formula C41H77N3O2 and a molecular weight of 644.07 g/mol . This compound is characterized by its long alkyl chains and a nitro group attached to a pyridine ring, making it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,N-bis-(Octadecyl)amino-5-nitropyridine typically involves the reaction of 2-amino-5-nitropyridine with octadecylamine under specific conditions. The reaction is usually carried out in a solvent such as toluene or dichloromethane, with the presence of a catalyst like triethylamine to facilitate the reaction. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-N,N-bis-(Octadecyl)amino-5-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.
Substitution: Electrophiles such as halogens, acids, or other reactive species in the presence of a suitable catalyst.
Major Products Formed
Reduction: Formation of 2-N,N-bis-(Octadecyl)amino-5-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-N,N-bis-(Octadecyl)amino-5-nitropyridine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential use in biological assays and as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-N,N-bis-(Octadecyl)amino-5-nitropyridine involves its interaction with specific molecular targets and pathways. The long alkyl chains allow it to integrate into lipid membranes, potentially disrupting membrane integrity and function. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-N,N-bis-(Octadecyl)amino-4-nitropyridine
- 2-N,N-bis-(Octadecyl)amino-3-nitropyridine
- 2-N,N-bis-(Octadecyl)amino-6-nitropyridine
Uniqueness
2-N,N-bis-(Octadecyl)amino-5-nitropyridine is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. The position of the nitro group at the 5-position of the pyridine ring distinguishes it from other similar compounds, affecting its interaction with molecular targets and its overall properties .
Propriétés
Formule moléculaire |
C41H77N3O2 |
|---|---|
Poids moléculaire |
644.1 g/mol |
Nom IUPAC |
5-nitro-N,N-dioctadecylpyridin-2-amine |
InChI |
InChI=1S/C41H77N3O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-43(41-36-35-40(39-42-41)44(45)46)38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36,39H,3-34,37-38H2,1-2H3 |
Clé InChI |
VSCKLPZMDKCDDD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C1=NC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


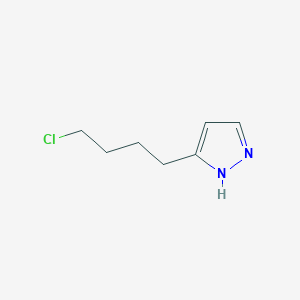
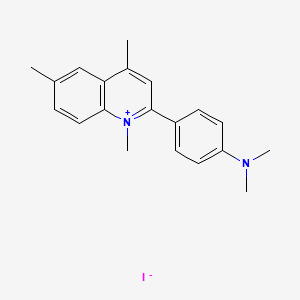
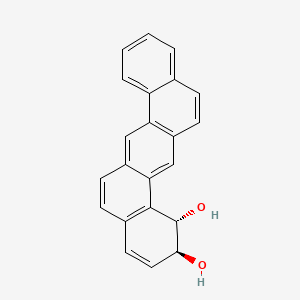

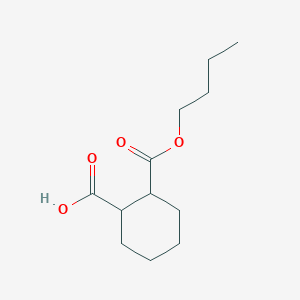


![methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate;hydrochloride](/img/structure/B13744916.png)
-methanone](/img/structure/B13744928.png)
